4-Acetoxyisophthalic Acid 4-Acetoxyisophthalic Acid
Brand Name: Vulcanchem
CAS No.: 5985-26-2
VCID: VC0032978
InChI: InChI=1S/C10H8O6/c1-5(11)16-8-3-2-6(9(12)13)4-7(8)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15)
SMILES: CC(=O)OC1=C(C=C(C=C1)C(=O)O)C(=O)O
Molecular Formula: C10H8O6
Molecular Weight: 224.168

4-Acetoxyisophthalic Acid

CAS No.: 5985-26-2

Cat. No.: VC0032978

Molecular Formula: C10H8O6

Molecular Weight: 224.168

* For research use only. Not for human or veterinary use.

4-Acetoxyisophthalic Acid - 5985-26-2

Specification

CAS No. 5985-26-2
Molecular Formula C10H8O6
Molecular Weight 224.168
IUPAC Name 4-acetyloxybenzene-1,3-dicarboxylic acid
Standard InChI InChI=1S/C10H8O6/c1-5(11)16-8-3-2-6(9(12)13)4-7(8)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15)
Standard InChI Key MRHLSYRJOJYLSD-UHFFFAOYSA-N
SMILES CC(=O)OC1=C(C=C(C=C1)C(=O)O)C(=O)O

Introduction

Structural Characteristics and Physical Properties

4-Acetoxyisophthalic acid is an aromatic compound featuring an acetoxy group (-OCOCH₃) at the 4-position of an isophthalic acid framework. The presence of two carboxylic acid groups and an acetoxy substituent gives this molecule distinctive chemical reactivity and physical properties.

Fundamental Identifiers and Properties

The compound is uniquely identified through various chemical classification systems and exhibits specific physical characteristics as outlined in the following table:

PropertyValue
Common Name4-Acetoxyisophthalic acid
CAS Number5985-26-2
Molecular FormulaC₁₀H₈O₆
Molecular Weight224.16700 g/mol
Exact Mass224.03200
PSA (Polar Surface Area)100.90000
LogP1.00830
HS Code2918990090

The compound features a molecular structure with a benzene ring core substituted with two carboxylic acid groups in meta positions (1,3-) and an acetoxy group at the 4-position relative to one of the carboxylic acid groups . This arrangement contributes to its specific chemical behavior and reactivity patterns.

Synthetic Routes and Preparation Methods

The synthesis of 4-acetoxyisophthalic acid can be approached through several methodological pathways, often beginning with 4-hydroxyisophthalic acid as a key precursor.

Acetylation of 4-Hydroxyisophthalic Acid

A fundamental synthetic route involves the acetylation of 4-hydroxyisophthalic acid using acetic anhydride or acetyl chloride. This reaction typically proceeds with the hydroxyl group undergoing nucleophilic substitution to form the acetoxy derivative . The reaction conditions generally require controlled temperature and potentially a catalyst to facilitate efficient conversion.

Alternative Synthetic Approaches

Alternative preparation methods may involve:

  • Starting with dialkyl esters of 4-hydroxyisophthalic acid, such as dimethyl 4-hydroxyisophthalate, followed by acetylation of the hydroxyl group and subsequent hydrolysis of the ester groups .

  • Selective functionalization of meta-substituted benzene derivatives followed by oxidation to introduce the carboxylic acid groups at specific positions .

Historical synthesis approaches dating back to the mid-20th century have been documented, particularly in the work of Hunt et al. in the Journal of the Chemical Society (1956), which represents an early significant contribution to the preparation and characterization of this compound .

Chemical Reactivity and Transformations

4-Acetoxyisophthalic acid demonstrates characteristic reactivity patterns associated with both carboxylic acid groups and the acetoxy substituent.

Carboxylic Acid Functionalities

The two carboxylic acid groups in 4-acetoxyisophthalic acid participate in typical carboxylic acid reactions, including:

  • Esterification reactions with alcohols to form mono- or di-esters

  • Amidation reactions with ammonia or amines to form mono- or di-amides

  • Salt formation with bases to produce carboxylate salts

The carboxylic acid groups can undergo selective reactions where one group is transformed while the other remains intact, allowing for controlled functionalization . This selective reactivity is valuable for synthesizing asymmetric derivatives with distinct functional groups.

Acetoxy Group Transformations

The acetoxy group can undergo hydrolysis under basic or acidic conditions to regenerate the hydroxyl group, forming 4-hydroxyisophthalic acid. This transformation represents a key reaction in the interconversion between these related compounds . Additionally, the acetoxy group can participate in transesterification reactions with alcohols under appropriate catalytic conditions.

Relationship to 4-Hydroxyisophthalic Acid Derivatives

4-Acetoxyisophthalic acid belongs to a family of related compounds derived from 4-hydroxyisophthalic acid, which serves as a versatile platform for various functional derivatives.

Mono-Esters and Mono-Amides

The patent literature describes processes for preparing mono-esters and mono-amides of 4-hydroxyisophthalic acid, which are structurally related to 4-acetoxyisophthalic acid . These compounds can be synthesized through:

  • Selective saponification of diesters of 4-hydroxyisophthalic acid

  • Transesterification reactions using equimolar amounts of diester and dicarboxylic acid

  • Formation of heavy metal salts of one carboxyl group followed by selective esterification

For example, the 3-monomethyl ester of 4-hydroxyisophthalic acid can be prepared and subsequently converted to 4-hydroxy-isophthalic acid-3-monoamide through reaction with ammonia .

Functional Group Interconversions

The hydroxyl group in 4-hydroxyisophthalic acid derivatives can undergo various transformations, including:

  • Acylation to form acetoxy derivatives (such as 4-acetoxyisophthalic acid)

  • Alkylation to form alkoxy derivatives

  • Formation of esters or ethers at the hydroxyl position

These transformations allow for the creation of a diverse array of compounds with modified physical and chemical properties .

Historical Research Context

The historical research context surrounding 4-acetoxyisophthalic acid provides valuable insights into its discovery and characterization.

Early Investigations

Early research on 4-acetoxyisophthalic acid can be traced back to the mid-20th century. The work of Hunt and colleagues, published in the Journal of the Chemical Society in 1956 (pages 3099, 3102), represents significant early documentation of this compound . This research established fundamental aspects of the compound's preparation and properties.

Development of Synthetic Methodologies

The development of synthetic methodologies for 4-acetoxyisophthalic acid and related compounds evolved through several approaches:

  • Direct acetylation of 4-hydroxyisophthalic acid

  • Selective esterification and functionalization strategies

  • Manipulation of substituted isophthalic acid derivatives

These methodological advancements have contributed to more efficient and selective preparation routes for this compound and its derivatives .

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